![molecular formula C16H13Cl2N3OS2 B2868048 (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone CAS No. 897471-30-6](/img/structure/B2868048.png)
(4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound contains several functional groups including a piperazine ring, a benzothiazole ring, and a thiophene ring. These groups are common in many pharmaceutical compounds due to their diverse chemical properties and potential for biological activity .
Molecular Structure Analysis
The compound’s structure is likely to be planar due to the presence of the aromatic rings. The piperazine ring could potentially adopt a chair conformation, which is the most stable conformation for six-membered rings .Chemical Reactions Analysis
The compound contains several reactive sites. The nitrogen atoms in the piperazine ring could act as nucleophiles in reactions. The sulfur atom in the benzothiazole ring could also be involved in reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on the specific arrangement of its atoms and the presence of functional groups. For example, the presence of the piperazine ring could potentially increase the compound’s solubility in water .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
The synthesis and investigation of new pyridine derivatives, including compounds similar to (4-(6-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5-chlorothiophen-2-yl)methanone, have shown variable and modest antimicrobial activity against strains of bacteria and fungi. These compounds were synthesized using a series of reactions involving amino-substituted benzothiazoles and chloropyridine carboxylic acid, followed by condensation to form amide derivatives. The antimicrobial activity was evaluated through in vitro screening, highlighting the potential of these compounds in antimicrobial research (Patel, Agravat, & Shaikh, 2011).
Structural Optimization and Antibacterial Activity
Another research focus involves the synthesis, spectral characterization, density functional theory (DFT) calculations, and docking studies of novel compounds, including structures closely related to this compound. These studies provide insights into the antibacterial activity of the compounds, suggesting the significance of structural optimization and the impact of electron-withdrawing groups on molecular reactivity and stability. The antibacterial efficacy is further supported by molecular docking studies, indicating the potential application of these compounds in the development of new antibacterial agents (Shahana & Yardily, 2020).
Anti-mycobacterial Chemotypes
Research identifying the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as new anti-mycobacterial chemotypes has led to the synthesis and evaluation of structurally diverse benzo[d]thiazole-2-carboxamides. These compounds were tested against the Mycobacterium tuberculosis H37Rv strain, with several showing promising anti-mycobacterial potential at low micromolar concentrations. This work contributes to the ongoing search for new anti-tubercular agents, demonstrating the therapeutic potential of these chemotypes (Pancholia et al., 2016).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
[4-(6-chloro-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-chlorothiophen-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13Cl2N3OS2/c17-10-1-2-11-13(9-10)24-16(19-11)21-7-5-20(6-8-21)15(22)12-3-4-14(18)23-12/h1-4,9H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEXQKLBSRPLGCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=C(S2)C=C(C=C3)Cl)C(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13Cl2N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

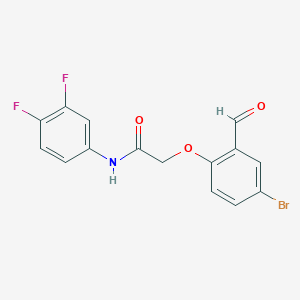

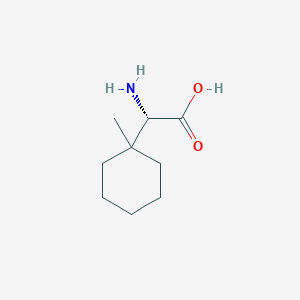
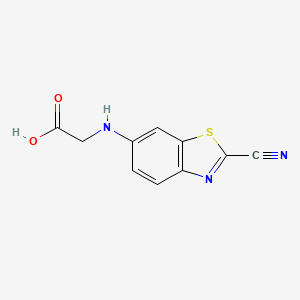
![4-bromo-2-{(E)-[(2-fluoro-4-methylphenyl)imino]methyl}phenol](/img/structure/B2867975.png)
![4-chloro-N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-3-(trifluoromethyl)benzene-1-sulfonamide](/img/structure/B2867977.png)
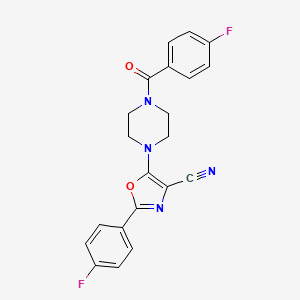
![N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-5-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2867980.png)
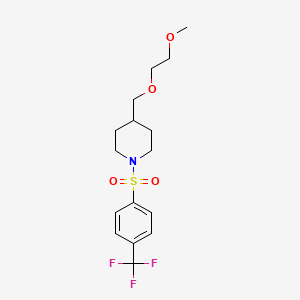
![N-(2,4-difluorophenyl)-2-[(1-methyl[1,2,4]triazolo[4,3-a]quinoxalin-4-yl)thio]acetamide](/img/structure/B2867983.png)
![2-(2-chloro-4-fluorobenzyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2867984.png)
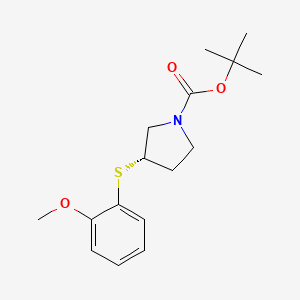

![N-(2-ethylphenyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2867988.png)